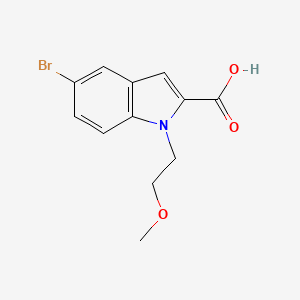

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid

描述

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is a brominated indole derivative characterized by a methoxyethyl substituent at the 1-position and a carboxylic acid group at the 2-position of the indole ring. This compound is of interest in medicinal chemistry due to the structural versatility of indole derivatives, which are prevalent in drug discovery for targeting enzymes like EGFR ().

Synthesis:

The synthesis typically involves multi-step protocols starting from ethyl 5-bromo-1H-indole-2-carboxylate. For example:

- Step 1: Ethyl 5-bromo-1H-indole-2-carboxylate is synthesized via established methods ().

- Step 2: The 1-position is functionalized with a 2-methoxyethyl group through alkylation reactions, followed by hydrolysis of the ester to yield the carboxylic acid (analogous to methods described in for a related compound).

属性

IUPAC Name |

5-bromo-1-(2-methoxyethyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-17-5-4-14-10-3-2-9(13)6-8(10)7-11(14)12(15)16/h2-3,6-7H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKNKTCAXJUYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Br)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of Indole Derivatives

A common approach to obtain 5-bromoindole derivatives is the selective bromination of indole or substituted indoles using brominating agents under controlled conditions to avoid over-bromination. The reaction is typically performed in organic solvents such as dichloromethane or chloroform at low temperatures.

Wet Distillation and Purification

A patented method describes the preparation of 5-bromoindole crude products with 50-98% purity, followed by wet distillation in water at 100-160 °C to remove impurities and increase purity above 98%. The process involves:

- Adding crude 5-bromoindole to water (4 times by weight)

- Carrying out wet distillation with water vapor at 110-120 °C

- Concentrating the aqueous solution and cooling to induce crystallization

- Filtering and drying to obtain high-purity 5-bromoindole crystals

Table 1: Wet Distillation Parameters for 5-Bromoindole Purification

| Parameter | Condition |

|---|---|

| Water volume | 4 × weight of crude product |

| Temperature of water vapor | 110-120 °C |

| Concentration volume | ~2 × original volume |

| Crystallization temperature | 0 °C |

| Solvents for extraction | Ethyl acetate, toluene, chloroform, 1,2-dichloroethane |

| Purity after crystallization | >98% (HPLC) |

This method yields colorless or white crystalline 5-bromoindole with HPLC purity exceeding 99.5%.

Carboxylation at the 2-Position or Functionalization of Indole-2-Carboxylic Acid

The 2-carboxylic acid group can be introduced via:

- Direct carboxylation of the 5-bromo-1-(2-methoxyethyl)indole intermediate using carbon dioxide under basic conditions, or

- Starting from commercially available 5-bromoindole-2-carboxylic acid and then performing N-alkylation with 2-methoxyethyl halides

The latter is often preferred due to commercial availability and ease of handling.

Representative Synthetic Route Summary

Purification and Characterization

Purification is critical for obtaining high-purity 5-bromoindole derivatives. Techniques include:

- Recrystallization from solvents such as ethyl acetate, toluene, or water at controlled temperatures (-20 to 30 °C)

- Organic solvent extraction (ethyl acetate, chloroform, 1,2-dichloroethane)

- Drying over anhydrous sodium sulfate

- Filtration and drying under vacuum

Characterization is typically performed by:

- High-performance liquid chromatography (HPLC) for purity (>99%)

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

- Mass spectrometry (MS) for molecular weight verification

Research Findings and Optimization Notes

- Wet distillation purification improves purity significantly, reducing impurities to less than 0.2%.

- Use of continuous flow reactors for bromination and N-alkylation can enhance reproducibility and scalability.

- Reaction temperatures and solvent choice critically affect selectivity and yield; low temperatures prevent over-bromination.

- The presence of the 2-methoxyethyl group at N-1 enhances solubility and may improve biological activity.

化学反应分析

Amide Bond Formation via Coupling Reactions

The carboxylic acid group enables peptide-like coupling with amines. A representative example involves reaction with 5-bromo-1,3-benzothiazol-2-amine under peptide synthesis conditions:

Reaction Setup

| Component | Quantity/Concentration | Role |

|---|---|---|

| 5-Bromo-1H-indole-2-carboxylic acid | 264 mg (1.10 mmol) | Substrate |

| HATU | 500 mg (1.32 mmol) | Coupling reagent |

| 5-Bromo-1,3-benzothiazol-2-amine | 250 mg (1.10 mmol) | Nucleophile |

| DIPEA | 0.38 mL (2.18 mmol) | Base |

| NMP | 30 mL | Solvent |

Procedure

-

Reactants were stirred in NMP at 20°C for 48 hours.

-

Post-reaction, the mixture was quenched with water and extracted with ethyl acetate.

Outcome

-

Yield: Not explicitly quantified but described as successful .

-

Mechanism: HATU activates the carboxylic acid to form an active ester intermediate, facilitating nucleophilic attack by the amine .

Esterification and Hydrolysis

The carboxylic acid can be derivatized to esters or regenerated via hydrolysis:

Methyl Ester Synthesis

| Step | Conditions | Result |

|---|---|---|

| Esterification | HCl(g) in methanol, 0°C → RT, 24h | Conversion to methyl ester |

| Hydrolysis | NH₃ in dichloromethane | Recovery of free carboxylic acid |

Example

-

5-Bromo-1H-indole-2-carboxylic acid treated with HCl-saturated methanol yielded methyl 5-bromo-1H-indole-2-carboxylate (8.35 g, 80% yield) .

Palladium-Catalyzed Cyclization

The bromine substituent participates in cross-coupling reactions. In a Ugi-4CR/Pd-mediated cascade:

Key Reaction Components

-

Substrates : Indole-2-carboxylic acid derivatives, anilines, aldehydes, isocyanides.

-

Catalyst : Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3 equiv), PivOH (6 equiv).

Mechanistic Pathway

-

Ugi Adduct Formation : Four-component reaction yields intermediate 5a .

-

Pd-Mediated Cyclization :

Substrate Scope

| Indole Substituent | Product Yield (%) | Notes |

|---|---|---|

| 5-Chloro | 58 | Moderate electronic tolerance |

| 6-Methoxy | 65 | Steric tolerance demonstrated |

| N-Methyl | 65 | Compatible with N-alkylation |

N-Acylation and Structural Modifications

The indole nitrogen can undergo further functionalization, as demonstrated in related compounds:

Example Reaction

-

5-Bromo-1H-indole-3-carbaldehyde reacted with 2-iodobenzoyl chloride to form N-acylated derivatives.

-

Key Observation : Conjugation between the carbonyl group and indole nitrogen shortened the C(9)–N(1) bond to 1.388 Å, enhancing planarity .

Alkylation and Functional Group Interconversion

The methoxyethyl side chain suggests potential for further alkylation or oxidation:

Hypothetical Pathway

-

Alkylation : Reaction with alkyl halides in the presence of a base (e.g., NaH).

-

Oxidation : Conversion of the methoxyethyl group to a ketone or carboxylic acid via strong oxidizers (e.g., KMnO₄).

Supporting Evidence

-

Analogous indole derivatives (e.g., 6-bromoindole) undergo alkylation with bromoacetic ester followed by hydrolysis to yield functionalized acetic acid derivatives .

Biological Activity and Pharmacological Relevance

While beyond pure chemical reactions, its interactions with biological targets highlight its reactivity:

-

Immune Modulation : Binds T helper cells, altering cytokine secretion (e.g., IL-4).

-

Enzyme Inhibition : Structural analogs inhibit bacterial cystathionine γ-lyase via covalent modification .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Future studies could explore its use in photoaffinity labeling or metal-organic framework synthesis.

科学研究应用

Chemistry

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation: Can be oxidized to form quinones or other derivatives.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

- Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, allowing for the creation of more complex molecules.

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties: Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of key signaling pathways, particularly those involving glycogen synthase kinase-3 (GSK-3) .

Biological Mechanism:

The mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways related to cell growth and apoptosis.

Medical Applications

Research is ongoing into the therapeutic potential of this compound in drug development. Its ability to interact with specific biological targets positions it as a candidate for:

- Cancer Therapy: Due to its anticancer properties.

- Metabolic Disorders: Potential use in regulating glucose metabolism through G protein-coupled receptors .

Case Study 1: Anticancer Activity

In a study investigating the effects of various indole derivatives on cancer cell lines, 5-bromo derivatives exhibited significant inhibition of cell proliferation compared to non-bromo counterparts. The study highlighted that the introduction of the bromo group enhances the compound's potency against specific cancer types .

Case Study 2: Antimicrobial Efficacy

A series of tests demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

作用机制

The mechanism of action of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to enzymes, receptors, or other proteins, modulating their activity. The bromine atom and methoxyethyl group may enhance binding affinity or selectivity, leading to specific biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

相似化合物的比较

Key Properties :

- Molecular Formula: C₁₂H₁₂BrNO₄

- Molecular Weight : 314.14 g/mol

- Functional Groups : Bromine (electron-withdrawing), methoxyethyl (solubility-enhancing), and carboxylic acid (polar, ionizable).

Comparison with Similar Compounds

Structural Analogues

Key Differences in Properties and Reactivity

Substituent Effects :

- Methoxyethyl vs. Methyl : The methoxyethyl group in the target compound enhances water solubility compared to the methyl group in 5-bromo-1-methyl-1H-indole-2-carboxylic acid ().

- Trifluoromethyl : The CF₃ group in 5-bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid increases lipophilicity and metabolic stability ().

Synthetic Complexity: The methoxyethyl derivative requires additional steps for alkylation, whereas methyl-substituted analogs are simpler to synthesize ( vs. 11). Trifluoromethylation () and bromination at non-traditional positions (e.g., 4-Br in ) often necessitate specialized reagents or catalysts.

Biological Activity: Indole-2-carboxylic acids with electron-withdrawing groups (e.g., Br, CF₃) show enhanced binding to kinases like EGFR ().

Spectroscopic and Physical Data

- NMR Shifts :

- Melting Points: 5-Bromo-1-methyl-1H-indole-2-carboxylic acid: Not explicitly reported, but related esters melt at 199–201°C (). 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid: Forms crystalline solids after acidification ().

生物活性

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is an indole derivative recognized for its diverse biological activities. The indole structure is a significant motif in medicinal chemistry, often associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Indole Core : A bicyclic structure that contributes to its biological activity.

- Bromine Atom : Located at the 5-position, which may enhance binding affinity to biological targets.

- Methoxyethyl Group : At the nitrogen atom, potentially influencing solubility and interaction with proteins.

- Carboxylic Acid Group : At the 2-position, allowing for hydrogen bonding and participation in biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : Its structure allows it to bind to various receptors, modulating their activity and influencing signaling pathways.

- Anticancer Activity : Research has demonstrated that similar indole derivatives can induce apoptosis in cancer cells by disrupting mitotic spindle formation and inhibiting cell proliferation .

Anticancer Properties

This compound has shown promise in cancer research. Indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : HepG2 (liver), A549 (lung), and MCF-7 (breast) cells demonstrated reduced growth when treated with related compounds .

- Mechanism : The compound's ability to disrupt critical cellular processes makes it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar indole derivatives have shown effectiveness against bacterial pathogens by:

- Inhibiting Growth : Compounds may interfere with essential metabolic processes in bacteria, leading to reduced viability .

- Potential Applications : This activity suggests possible applications in treating infections caused by resistant strains of bacteria.

Study on HIV Integrase Inhibition

Recent research highlights the potential of indole derivatives as inhibitors of HIV integrase:

- Compound Optimization : Derivatives were synthesized that significantly inhibited integrase strand transfer with IC50 values as low as 0.13 μM .

- Binding Analysis : Structural modifications improved interactions with the active site of integrase, indicating the compound's potential as a scaffold for developing new antiviral agents.

Evaluation of Biological Activity

A comprehensive evaluation of various indole derivatives showed:

- Inhibitory Effects : Compounds exhibited IC50 values ranging from 12.41 μM to 47.44 μM against integrase, demonstrating promising inhibitory activities .

- Structure–Activity Relationship (SAR) : Modifications at specific positions on the indole core enhanced biological activity, guiding future synthesis efforts.

Comparative Analysis with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-1H-indole-2-carboxylic acid | Lacks methoxyethyl group | Reduced reactivity |

| 1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid | Lacks bromine atom | Altered chemical properties |

| 5-Bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide | Includes carboxamide group | Potential anticancer effects |

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid, and how is purity ensured?

- Synthesis Protocol : A representative method involves coupling reactions with azidoethyl indole intermediates and alkynes under CuI catalysis (e.g., PEG-400/DMF solvent system, 12-hour reaction time). Post-reaction workup includes aqueous extraction, solvent evaporation, and purification via flash chromatography (70:30 EtOAc/hexane, Rf = 0.30) .

- Purity Assurance : Characterization by NMR, NMR, and FAB-HRMS ensures structural integrity. TLC monitors reaction progress, while recrystallization from DMF/acetic acid mixtures improves purity .

Q. How do researchers confirm the structural identity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : NMR identifies proton environments (e.g., methoxyethyl protons at δ ~3.5–4.5 ppm, indole aromatic signals at δ ~7.0–7.5 ppm). NMR confirms carbonyl (C=O) at ~165–170 ppm and bromine-substituted carbons .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (e.g., [M+H] at m/z 427.0757) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Reaction Optimization :

- Catalyst Loading : CuI (1.0 g per 700 mg substrate) enhances azide-alkyne cycloaddition efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while PEG-400 improves solubility of copper catalysts .

- Temperature Control : Reflux conditions (~90°C) accelerate coupling but may require vacuum distillation to remove residual DMF .

Q. How do researchers resolve contradictions in biological activity data for indole derivatives?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. 5-LOX selectivity) may stem from:

- Structural Variants : Substituents like the 2-methoxyethyl group influence steric accessibility to enzyme active sites .

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters protonation states of the carboxylic acid moiety, affecting binding affinity .

- Mitigation : Use orthogonal assays (e.g., SPR for binding kinetics, molecular docking for steric analysis) to validate hypotheses .

Q. What methodologies enable the study of this compound’s interactions with biological targets?

- In Silico Approaches : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like serotonin transporters, leveraging the indole core’s π-π stacking potential .

- In Vitro Techniques :

- Fluorescence Quenching : Monitor tryptophan residues in proteins to assess binding-induced conformational changes .

- Microscale Thermophoresis (MST) : Quantifies binding affinity (K) using fluorescently labeled targets .

Methodological Challenges

Q. How are stability issues addressed during storage and handling?

- Degradation Pathways : Hydrolysis of the methoxyethyl group or decarboxylation under acidic/basic conditions.

- Best Practices :

- Store at -20°C in anhydrous DMSO or under nitrogen atmosphere .

- Avoid prolonged exposure to light (UV-Vis monitoring shows λ shifts upon degradation) .

Q. What chromatographic techniques separate this compound from structurally similar byproducts?

- HPLC Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。